11-Deoxyprostaglandin E2-1-alcohol
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Overview
Description
11-Deoxyprostaglandin E2-1-alcohol is a naturally occurring prostaglandin that has been the subject of extensive scientific research due to its potential therapeutic applications. This compound is known to have a wide range of biochemical and physiological effects, and its mechanism of action has been studied in detail.
Scientific Research Applications
11-Deoxyprostaglandin E2-1-alcohol has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and immunomodulatory effects, making it a promising candidate for the treatment of various inflammatory and immune-related disorders. Additionally, 11-Deoxyprostaglandin E2-1-alcohol has been shown to have anti-tumor effects, making it a potential candidate for cancer therapy.
Mechanism Of Action
The mechanism of action of 11-Deoxyprostaglandin E2-1-alcohol is complex and involves a variety of cellular pathways. It is known to interact with various receptors, including EP1, EP2, EP3, and EP4 receptors, which are involved in the regulation of inflammation, pain, and immune function. Additionally, 11-Deoxyprostaglandin E2-1-alcohol is known to modulate the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins.
Biochemical And Physiological Effects
The biochemical and physiological effects of 11-Deoxyprostaglandin E2-1-alcohol are diverse and depend on the specific cellular and molecular pathways involved. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, 11-Deoxyprostaglandin E2-1-alcohol has been shown to have analgesic effects by modulating pain signaling pathways. It also has immunomodulatory effects, including the regulation of T cell function and the promotion of regulatory T cell differentiation.
Advantages And Limitations For Lab Experiments
One advantage of using 11-Deoxyprostaglandin E2-1-alcohol in lab experiments is its well-established mechanism of action and known biochemical and physiological effects. Additionally, it is relatively easy to synthesize and purify, making it accessible for use in a variety of experimental settings. However, one limitation of using 11-Deoxyprostaglandin E2-1-alcohol is its potential toxicity, which may limit its use in certain experimental systems.
Future Directions
There are many potential future directions for research on 11-Deoxyprostaglandin E2-1-alcohol. One area of interest is the development of novel therapeutic agents based on the structure of this compound. Additionally, further research is needed to fully understand the complex cellular and molecular pathways involved in its mechanism of action. Finally, there is a need for additional studies to explore the potential use of 11-Deoxyprostaglandin E2-1-alcohol in the treatment of various inflammatory and immune-related disorders, as well as its potential as a cancer therapy.
Synthesis Methods
The synthesis of 11-Deoxyprostaglandin E2-1-alcohol involves the conversion of prostaglandin E2 to the corresponding alcohol derivative. This conversion is typically carried out using a variety of chemical reagents and solvents, including boron trifluoride etherate, methanol, and dichloromethane. The resulting alcohol derivative can then be purified using various chromatographic techniques, such as high-performance liquid chromatography (HPLC).
properties
CAS RN |
138898-70-1 |
---|---|
Product Name |
11-Deoxyprostaglandin E2-1-alcohol |
Molecular Formula |
C20H34O3 |
Molecular Weight |
322.5 g/mol |
IUPAC Name |
(2R,3R)-2-[(Z)-7-hydroxyhept-2-enyl]-3-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentan-1-one |
InChI |
InChI=1S/C20H34O3/c1-2-3-7-10-18(22)14-12-17-13-15-20(23)19(17)11-8-5-4-6-9-16-21/h5,8,12,14,17-19,21-22H,2-4,6-7,9-11,13,15-16H2,1H3/b8-5-,14-12+/t17-,18-,19+/m0/s1 |
InChI Key |
SEMCUKYPAAMRLU-MADZDOCKSA-N |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1CCC(=O)[C@@H]1C/C=C\CCCCO)O |
SMILES |
CCCCCC(C=CC1CCC(=O)C1CC=CCCCCO)O |
Canonical SMILES |
CCCCCC(C=CC1CCC(=O)C1CC=CCCCCO)O |
synonyms |
11-deoxy-PGE2-1-ol 11-deoxyprostaglandin E2-1-alcohol |
Origin of Product |
United States |
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